2-bromo-2-(thiophen-3-yl)acetic acid

Description

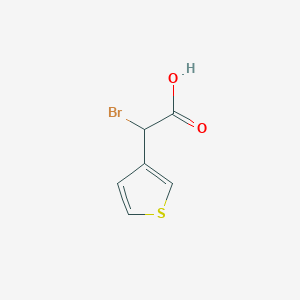

2-Bromo-2-(thiophen-3-yl)acetic acid is a brominated acetic acid derivative featuring a thiophene ring substituted at the 3-position. This compound is of interest in synthetic organic chemistry and materials science due to its electrophilic bromine atom and the electron-rich thiophene moiety, which facilitate diverse reactivity patterns.

Properties

IUPAC Name |

2-bromo-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWOAFOVWHPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

-

Substrate Preparation : 2-(Thiophen-3-yl)acetic acid is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or tetrachloroethylene to minimize side reactions.

-

Initiation : AIBN (0.05–0.1 equiv) is added to generate free radicals, initiating the chain mechanism.

-

Bromination : NBS (1.1–1.2 equiv) is introduced under reflux (77–80°C) for 2–4 hours, with reaction progress monitored via NMR.

-

Workup : The mixture is cooled, diluted with hexane, and filtered to remove succinimide byproducts. Purification via silica gel chromatography (hexane/ethyl acetate) yields the product as a white solid.

Key Data :

This method’s efficiency stems from the stability of the thiophene ring under radical conditions, which avoids undesired ring bromination.

Ester Intermediate Pathway

An alternative route involves bromination of the methyl ester derivative followed by hydrolysis to the carboxylic acid. This two-step strategy mitigates solubility issues and enhances reaction control.

Step 1: Synthesis of Methyl 2-(Thiophen-3-yl)acetate

Step 2: Hydrolysis to the Carboxylic Acid

-

Basic Hydrolysis : The ester is saponified using aqueous NaOH or KOH in tetrahydrofuran (THF) at 60°C.

-

Acidification : The reaction mixture is acidified with HCl to precipitate the free acid, which is purified via recrystallization.

Advantages :

-

Higher regioselectivity due to the ester group’s electron-withdrawing effect.

Palladium-Catalyzed Cross-Coupling Approaches

While less common, Pd-catalyzed methods enable the construction of the thiophene-acetic acid scaffold prior to bromination. For example, Suzuki-Miyaura coupling of boronic acids with brominated precursors has been explored.

Example Protocol:

-

Substrate Preparation : 2-(4-Bromothiophen-2-yl)acetic acid is synthesized via coupling of 4-bromothiophene-2-boronic acid with bromoacetic acid derivatives.

-

Coupling Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (2:1), reflux under N₂.

-

Bromination : The intermediate is brominated using NBS/AIBN as described in Section 1.

Limitations :

-

Requires pre-functionalized boronic acids, increasing synthetic complexity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Radical Bromination | 90–95 | >98 | Single-step, high efficiency | Requires strict anhydrous conditions |

| Ester Pathway | 85–90 | >95 | Avoids ring bromination | Two-step process |

| Pd-Catalyzed Coupling | 70–80 | >90 | Modular scaffold construction | Multi-step, costly catalysts |

Mechanistic Insights

The radical bromination mechanism proceeds via a chain process :

-

Initiation : AIBN decomposes thermally to generate radicals, abstracting a hydrogen atom from NBS to form a bromine radical.

-

Propagation : The bromine radical abstracts the α-hydrogen of 2-(thiophen-3-yl)acetic acid, generating a carbon-centered radical.

-

Termination : The radical reacts with NBS to yield the brominated product and succinimide.

Spectral Validation :

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Yield substituted acetic acid derivatives.

Oxidation: Can lead to the formation of sulfoxides or sulfones.

Coupling Reactions: Produce biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry

Building Block for Synthesis:

2-Bromo-2-(thiophen-3-yl)acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating pharmaceuticals, agrochemicals, and other fine chemicals.

Suzuki-Miyaura Coupling Reaction:

This compound is particularly useful in the Suzuki-Miyaura coupling reaction, which involves the reaction of organoboron compounds with halides in the presence of a palladium catalyst. This reaction is crucial for forming carbon-carbon bonds, essential for synthesizing complex organic structures .

Biological Applications

Enzyme Inhibition Studies:

Research has indicated that derivatives of thiophene, including this compound, can be utilized as probes in biochemical assays targeting specific enzymes. For instance, studies have focused on inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), a significant target in cancer and inflammation therapy. Compounds derived from this structure have shown promising inhibitory activity against mPGES-1, demonstrating potential for therapeutic applications .

Cellular Effects:

In vitro studies have demonstrated that derivatives can influence cell signaling pathways and gene expression related to inflammatory responses. For example, compounds derived from this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Data Tables

| Application Area | Details |

|---|---|

| Synthesis | Used as an intermediate for pharmaceuticals and agrochemicals. |

| Reactions | Participates in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation. |

| Enzyme Targeting | Investigated as an inhibitor for mPGES-1 in cancer and inflammation therapies. |

| Cellular Impact | Induces apoptosis and cell cycle arrest in cancer cell lines. |

Case Studies

-

mPGES-1 Inhibition:

A study identified this compound derivatives as effective mPGES-1 inhibitors with low micromolar IC50 values against A549 lung cancer cells. The compounds showed selective inhibition and induced apoptosis, suggesting their potential use in therapeutic contexts . -

Biochemical Pathways:

Research has explored the interaction of thiophene derivatives with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can influence the pharmacokinetics of drugs, making this compound relevant in drug design and development.

Mechanism of Action

The mechanism of action of 2-bromo-2-(thiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and thiophene moieties, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Substituent Variations on the Aromatic/Heterocyclic Ring

Thiophene-Based Analogues

- 2-(5-Bromo-2-thienyl)acetic Acid (CAS 71637-38-2) :

- Bromine is located at the 2-position of thiophene instead of the 3-position.

- Molecular weight: 167.2 g/mol (vs. ~215.07 g/mol for the target compound, estimated from analogues).

- Reactivity differences arise from the bromine position, influencing electronic effects and regioselectivity in further reactions .

- 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 1094293-78-3): Incorporates a thiazole ring fused with a bromothiophene, increasing molecular complexity (C₉H₆BrNO₂S₂, MW 306.21). The thiazole moiety introduces additional nitrogen and sulfur atoms, altering solubility and coordination properties .

Phenyl-Based Analogues

- 2-Bromo-2-(2'-chlorophenyl)acetic Acid (Synasia Inc.) :

- Molecular weight: 229.07 g/mol .

Benzothiophene Derivatives

- 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic Acid (CAS 17266-30-7) :

Functional Group Modifications

- 2-Amino-2-(thiophen-3-yl)acetic Acid (CAS 1194-86-1): Replaces bromine with an amino group, drastically altering acidity (pKa ~2.5–3.5 for carboxylic acid vs. ~9–10 for amine).

- Methyl 2-Bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7) :

Physical and Chemical Properties

Biological Activity

2-Bromo-2-(thiophen-3-yl)acetic acid (C7H6BrO2S) is an organic compound characterized by the presence of a bromine atom and a thiophene ring attached to an acetic acid moiety. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C7H6BrO2S

- Molecular Weight : 235.09 g/mol

- Structure : Contains a bromine atom at the alpha position relative to the carboxylic group, enhancing its reactivity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The thiophene ring is known for its bioactive characteristics, which may contribute to this activity. The compound's ability to inhibit specific microbial enzymes could be a mechanism behind its antimicrobial effects.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been reported to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and cancer progression. The compound's potential to induce apoptosis in cancer cells has been highlighted, suggesting it could serve as a lead compound in cancer therapy.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor for cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions.

- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Study on Anticancer Effects

In a study involving renal cell carcinoma cells (786-O), this compound demonstrated significant cytotoxicity. The compound induced apoptosis at concentrations as low as 5 μM, showcasing its potential as a therapeutic agent against renal cancers .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. Results indicated that it exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting effective inhibition at low concentrations.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromothiophene | Contains a bromine atom on the thiophene ring | Primarily used in synthetic applications |

| 3-Thiophenecarboxylic acid | Thiophene ring with a carboxylic group | Exhibits different biological activities |

| 5-Bromo-2-thiophenecarboxylic acid | Bromine at position five on the thiophene | Potentially different reactivity profiles |

The unique combination of functional groups in this compound provides it with distinct reactivity patterns and biological activities not commonly observed in other derivatives.

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| NBS | THF | FeCl₃ | 0–25 | 70 |

| Br₂ | DCM | None | 25 | 65 |

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and the acetic acid moiety (δ 2.5–3.5 ppm for CH₂) . The bromine atom induces deshielding in adjacent carbons.

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 235.94 (M+H⁺) confirm the molecular formula C₆H₅BrO₂S .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

Contradictions often arise from polymorphism, impurities, or dynamic effects. Strategies include:

- Cross-Validation : Combine XRD (e.g., SHELX-refined structures ) with solid-state NMR to confirm packing and hydrogen-bonding patterns.

- Dynamic NMR Studies : Resolve rotational barriers in the acetic acid moiety caused by steric hindrance from the bromine atom .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry, identifying discrepancies between experimental and theoretical data .

Advanced: What are the challenges in crystallizing this compound?

Methodological Answer:

The compound’s polarity and tendency to form hydrogen-bonded dimers complicate crystallization. Solutions include:

Q. Table 2: Crystallization Parameters

| Solvent System | Temp. Range (°C) | Crystal Quality |

|---|---|---|

| Ethanol/Water | 40 → 4 | Prismatic |

| Acetone | 25 → -20 | Needle-like |

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The C-Br bond enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl bromide activation .

- Steric Effects : The thiophene ring’s electron-rich nature directs meta substitution.

- Side Reactions : Competing hydrolysis of the acetic acid group requires protection (e.g., methyl ester) before coupling .

Advanced: What computational tools predict the compound’s biological activity?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the thiophene’s π-π stacking potential .

- ADMET Prediction (SwissADME) : Assess pharmacokinetics; the carboxylic acid group enhances solubility but may limit blood-brain barrier penetration .

- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with anti-inflammatory activity using datasets from analogous thiophene derivatives .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

Scale-up challenges include exothermic bromination and purification bottlenecks. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.